1,2-Dibromobenzene

Description

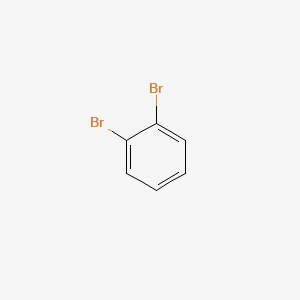

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2/c7-5-3-1-2-4-6(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQONPSCCEXUXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022064 | |

| Record name | 1,2-Dibromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; Not miscible or difficult to mix in water; Melting point = 5-8 deg C; [MSDSonline] | |

| Record name | o-Dibromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7892 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.13 [mmHg] | |

| Record name | o-Dibromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7892 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-53-9, 26249-12-7 | |

| Record name | 1,2-Dibromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromobenzene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026249127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIBROMOBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dibromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-dibromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DIBROMOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52K9W7U6EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dibromobenzene: Chemical Properties and Physical Constants

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromobenzene (B107964), also known as o-dibromobenzene, is a halogenated aromatic compound with the chemical formula C₆H₄Br₂. It exists as a colorless to light yellow liquid and serves as a versatile intermediate in organic synthesis.[1] Its utility is prominent in the preparation of pharmaceuticals, agrochemicals, and other complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, physical constants, and key synthetic applications of this compound, complete with detailed experimental protocols and visual representations of reaction mechanisms.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in various synthetic procedures. These properties are summarized in the tables below.

Physical Constants of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄Br₂ | [1] |

| Molecular Weight | 235.90 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | 4-6 °C | [2] |

| Boiling Point | 224 °C | [2] |

| Density | 1.956 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.611 | [2] |

| Vapor Pressure | 0.13 mmHg | [3] |

| Flash Point | 91 °C (closed cup) | [4] |

Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [4] |

| Ethanol | Miscible | [4] |

| Diethyl Ether | Miscible | [4] |

| Acetone | Miscible | [4] |

| Chloroform | Miscible | [4] |

| Benzene | Miscible | [4] |

| Tetrachloromethane | Miscible | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectral data.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |

| ~7.60 | Multiplet (AA'BB' system) | 2H, H-3/H-6 | [4] |

| ~7.16 | Multiplet (AA'BB' system) | 2H, H-4/H-5 | [4] |

Note: The aromatic protons of this compound exhibit a complex second-order splitting pattern (AA'BB' system) due to the magnetic inequivalence of the protons.

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment | Reference(s) |

| ~133 | C-4/C-5 | [5] |

| ~131 | C-3/C-6 | [5] |

| ~128 | C-1/C-2 | [6] |

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment | Reference(s) |

| 238 | ~50 | [M+4]⁺ (C₆H₄⁸¹Br₂) | [2] |

| 236 | 100 | [M+2]⁺ (C₆H₄⁷⁹Br⁸¹Br) | [2] |

| 234 | ~50 | [M]⁺ (C₆H₄⁷⁹Br₂) | [2] |

| 157/155 | ~40 | [M-Br]⁺ | [2] |

| 76 | ~23 | [C₆H₄]⁺ | [2] |

| 75 | ~34 | [C₆H₃]⁺ | [2] |

The mass spectrum of this compound is characterized by the isotopic pattern of two bromine atoms, resulting in prominent peaks at M, M+2, and M+4 with an approximate ratio of 1:2:1.[7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key reactions of this compound.

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the synthesis of this compound from 2-bromoaniline (B46623).[8][9]

Materials:

-

2-bromoaniline

-

Hydrobromic acid (48%)

-

Sodium nitrite (B80452)

-

Copper(I) bromide

-

Deionized water

-

Ice

-

Steam distillation apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

Diazotization: In a suitable reaction vessel, dissolve 2-bromoaniline in 48% hydrobromic acid. Cool the mixture to 0-5 °C in an ice bath. While maintaining this temperature, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with vigorous stirring. Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask equipped for steam distillation, dissolve copper(I) bromide in 48% hydrobromic acid and heat the solution to boiling. Slowly add the cold diazonium salt solution to the hot copper(I) bromide solution. The this compound will co-distill with steam as it is formed.

-

Work-up and Purification: Collect the distillate, which will consist of an organic and an aqueous layer. Separate the lower organic layer using a separatory funnel. Wash the organic layer sequentially with deionized water, a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Distillation: Purify the crude this compound by fractional distillation under atmospheric pressure.[10] Collect the fraction boiling at approximately 224 °C.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound(583-53-9) MS spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound(583-53-9) 1H NMR [m.chemicalbook.com]

- 5. This compound(583-53-9) 13C NMR [m.chemicalbook.com]

- 6. organic chemistry - Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Purification [chem.rochester.edu]

o-Dibromobenzene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: o-Dibromobenzene, systematically named 1,2-dibromobenzene, is a halogenated aromatic hydrocarbon. It is a colorless to light yellow liquid at room temperature and serves as a versatile precursor and intermediate in a wide range of chemical syntheses.[1][2] Its utility is prominent in the synthesis of pharmaceuticals, dyes, and pesticides.[3] This guide provides an in-depth overview of its chemical properties, synthesis, and key applications, with a focus on its role in research and development.

Chemical and Physical Properties

The fundamental physicochemical properties of o-dibromobenzene are summarized in the table below. This data is crucial for its proper handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 583-53-9 [1][3][4][5][6][7] |

| IUPAC Name | This compound[1][8] |

| Synonyms | o-Dibromobenzene, ortho-Dibromobenzene[1][5][8] |

| Molecular Formula | C₆H₄Br₂[1][2][3][5][7] |

| Molecular Weight | 235.90 g/mol [1][4][8] |

| Appearance | Colorless to light yellow liquid[1][2] |

| Melting Point | 4-7.1 °C[1][2][4][9] |

| Boiling Point | 224-225 °C[1][2][4][9] |

| Density | ~1.956 g/mL at 25 °C[2][4][9] |

| Refractive Index | n20/D 1.611[2][4][9] |

| Solubility | Soluble in organic solvents such as ethanol, ether, acetone, benzene, and carbon tetrachloride; insoluble in water.[2][10] |

| Vapor Density | 8.2 (vs air)[2][4] |

| Flash Point | 91 °C[2] |

Synthesis and Reactivity

o-Dibromobenzene is a key substrate in various organic reactions, primarily due to the reactivity of its carbon-bromine bonds.

Experimental Protocol: Synthesis of Diborylbenzenes via Palladium-Catalyzed Borylation

A significant application of o-dibromobenzene is in the synthesis of diborylbenzenes, which are important intermediates in organic chemistry. The following is a representative experimental protocol for the palladium-catalyzed borylation of o-dibromobenzene.

Materials:

-

o-Dibromobenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Pd(dba)₂] (Bis(dibenzylideneacetone)palladium(0))

-

PCy₃ (Tricyclohexylphosphine)

-

Potassium Acetate (B1210297) (KOAc)

-

1,4-Dioxane (B91453) (anhydrous)

Procedure:

-

In a glovebox, a reaction vessel is charged with [Pd(dba)₂] (0.03 mmol), PCy₃ (0.06 mmol), and KOAc (1.5 mmol).

-

o-Dibromobenzene (1.0 mmol) and B₂pin₂ (1.1 mmol) are added to the vessel.

-

Anhydrous 1,4-dioxane (5 mL) is added as the solvent.

-

The reaction vessel is sealed and heated at 80 °C for 16 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired diborylbenzene product.

Applications in Research and Development

o-Dibromobenzene is a valuable starting material for the synthesis of a variety of organic compounds.

-

Precursor for Substituted Benzenes: It is a precursor to many 1,2-disubstituted derivatives of benzene, such as 1,2-dicyanobenzene and dithioethers.[1]

-

Cross-Coupling Reactions: It is utilized in aryne cross-coupling reactions to produce substituted biphenyls.

-

Synthesis of Heterocyclic Compounds: o-Dibromobenzene is involved in the palladium-catalyzed carbonylation reaction with 2-aminobenzylamine to prepare isoindoloquinazolinones.[9]

-

Material Science: It serves as a reactant in the synthesis of diborylbenzenes, which are used in the development of organic electronic materials.

Logical Workflow for Synthesis Application

The following diagram illustrates the general workflow for the application of o-dibromobenzene in a typical cross-coupling reaction.

Caption: A generalized workflow for a cross-coupling reaction utilizing o-dibromobenzene.

Safety and Handling

o-Dibromobenzene is considered an irritant to the skin, eyes, and respiratory system.[2][11] It is important to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Store in a cool, dry place away from sources of ignition.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. o-dibromobenzene [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. 1,2-ジブロモベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Benzene, 1,2-dibromo- [webbook.nist.gov]

- 6. 583-53-9・o-Dibromobenzene・044-31012・046-31011[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. Benzene, 1,2-dibromo- [webbook.nist.gov]

- 8. This compound | C6H4Br2 | CID 11414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 583-53-9 [chemicalbook.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. o-Dibromobenzene - Hazardous Agents | Haz-Map [haz-map.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure and Isomerism of 1,2-Dibromobenzene (B107964)

This technical guide provides a comprehensive overview of the molecular structure of this compound and the isomerism within dibromobenzenes. It includes a detailed comparison of the physicochemical properties of the ortho, meta, and para isomers, experimental protocols for their synthesis and analysis, and a visualization of their structural relationships.

Molecular Structure and Isomerism

Dibromobenzene (C₆H₄Br₂) is an aromatic organic compound consisting of a benzene (B151609) ring substituted with two bromine atoms.[1] Three constitutional isomers exist, distinguished by the relative positions of the bromine atoms on the ring: this compound (ortho-), 1,3-dibromobenzene (B47543) (meta-), and 1,4-dibromobenzene (B42075) (para-).[2][3] These isomers, while sharing the same molecular formula and weight (235.906 g·mol⁻¹), exhibit distinct physical and chemical properties due to their differing molecular structures.[1][2]

This compound (ortho-Dibromobenzene) , the focus of this guide, is a colorless to light-yellow liquid at room temperature.[2][4] It serves as a versatile precursor and intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[2][5][6]

The molecular geometry of this compound involves a planar benzene ring. The C-C bond lengths within the aromatic ring are approximately 1.38-1.39 Å.[7] The C-Br bond length has been calculated to be around 1.92 Å.[7] The proximity of the two bromine atoms in the ortho position results in steric hindrance and electronic repulsion, influencing the molecule's conformation and reactivity.

Isomer Comparison: Physicochemical Properties

The structural differences between the ortho, meta, and para isomers lead to significant variations in their physical properties, such as melting point, boiling point, and dipole moment. These differences are critical for separation, purification, and application in chemical synthesis.

The most striking difference is in the melting points. The para isomer, 1,4-dibromobenzene, has a significantly higher melting point than the other two.[8] This is attributed to its high degree of molecular symmetry, which allows for more efficient packing and stronger intermolecular forces in its crystal lattice structure.[8][9] Conversely, the boiling points of the isomers are relatively close, with the ortho isomer generally having the highest boiling point.[10]

A key electronic property that distinguishes the isomers is the molecular dipole moment. Due to the symmetrical, opposing arrangement of the C-Br bond dipoles in 1,4-dibromobenzene, the individual bond moments cancel each other out, resulting in a net dipole moment of zero.[11][12] The ortho and meta isomers are polar, as their C-Br bond dipoles do not cancel, leading to a net molecular dipole moment.[11] The ortho isomer typically exhibits the largest dipole moment among the three.[12]

Table 1: Quantitative Data for Dibromobenzene Isomers

| Property | This compound (ortho) | 1,3-Dibromobenzene (meta) | 1,4-Dibromobenzene (para) |

| Molecular Formula | C₆H₄Br₂ | C₆H₄Br₂ | C₆H₄Br₂ |

| Molar Mass ( g/mol ) | 235.906[2] | 235.906[1] | 235.906[1] |

| Appearance | Colorless liquid[2] | Colorless liquid[4] | White crystalline solid[13] |

| Melting Point (°C) | 7.1[2] | -7 | 83-87[13] |

| Boiling Point (°C) | 225[2] | 219.5 | 219[13] |

| Density (g/cm³) | 1.9940[2] | 1.95 | 1.84 |

| Dipole Moment (Debye) | 2.06 - 2.13[14][15] | ~1.4 - 2.06[16] | 0[11] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of dibromobenzene isomers in a laboratory setting.

Synthesis Protocol: Direct Bromination of Benzene

This method is commonly used for preparing bromobenzene (B47551) and its derivatives, though it can produce a mixture of products.[17]

Objective: To synthesize bromobenzene and dibromobenzene isomers via electrophilic aromatic substitution.

Materials:

-

Benzene (11.0 g)

-

Iron filings (0.2 g, catalyst)

-

Bromine (20 g)

-

250 mL three-neck flask

-

Reflux condenser, mechanical stirrer, dropping funnel

-

Apparatus for steam distillation

-

Calcium chloride (for drying)

-

Methanol (for recrystallization)

Procedure:

-

Reaction Setup: Add 11.0 g of benzene and 0.2 g of iron filings to a 250 mL three-neck flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel.

-

Initiation: Add 1 mL of bromine from the dropping funnel (which contains the total 20 g of bromine). Gently heat the flask until the evolution of hydrogen bromide gas is observed.[17]

-

Bromine Addition: Add the remaining bromine over a period of 20 minutes.

-

Reaction Completion: Heat the mixture at 60°C for 45 minutes, or until the brown vapor of bromine disappears completely.[17]

-

Workup: After cooling, separate the iron filings. Wash the reaction mixture with water in a separatory funnel.

-

Purification (Steam Distillation): Subject the crude bromobenzene layer to steam distillation.[17]

-

Isomer Separation:

-

The initial distillate will contain primarily monobromobenzene. Dry this fraction with calcium chloride and distill, collecting the fraction boiling between 152-158°C.[17]

-

As the distillation continues, white crystals of p-dibromobenzene will appear in the condenser.[17] Switch the receiver to collect this solid product.

-

The liquid ortho and meta isomers will co-distill and can be separated by fractional distillation under reduced pressure.

-

-

Recrystallization: The solid p-dibromobenzene can be further purified by recrystallization from methanol.[17]

Analysis Protocol: Vibrational Spectroscopy (FTIR/Raman)

Vibrational spectroscopy is a powerful tool for distinguishing between isomers based on their unique molecular vibrations.

Objective: To acquire and analyze the infrared and Raman spectra of a dibromobenzene sample to identify the isomer(s) present.

Methodology (as applied to 1,3-dibromobenzene):

-

Sample Preparation: The dibromobenzene sample (typically in liquid or solid form) is placed in a suitable sample holder for the spectrometer. Liquid samples can be analyzed neat between KBr plates (for IR) or in a cuvette (for Raman).

-

FTIR Spectroscopy:

-

An infrared spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

-

The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

-

-

Raman Spectroscopy:

-

A Raman spectrum is obtained using a Raman spectrometer, which involves irradiating the sample with a monochromatic laser source.

-

The scattered light is collected and analyzed to generate a spectrum of Raman shift versus intensity.

-

-

Spectral Analysis:

-

The observed fundamental bands in the IR and Raman spectra are assigned to specific vibrational modes of the molecule (e.g., C-H stretch, C-Br stretch, ring deformation).[18][19]

-

Each isomer (ortho, meta, para) has a distinct fingerprint region in its vibrational spectrum due to differences in symmetry, allowing for unambiguous identification. For example, computational analysis using Density Functional Theory (DFT) can aid in assigning the observed bands.[18][19]

-

Visualization of Isomeric Structures

The spatial relationship between the bromine substituents on the benzene ring is the defining feature of dibromobenzene isomerism. The following diagram, generated using the DOT language, illustrates these structural differences.

Caption: Isomeric structures of dibromobenzene.

References

- 1. Dibromobenzene - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. How many aromatic isomers of dibromobenzene exist A class 11 chemistry CBSE [vedantu.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [wap.guidechem.com]

- 7. uwosh.edu [uwosh.edu]

- 8. Structure-melting relations in isomeric dibromobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ortho meta and para forms of dihalo benzenes are taken class 12 chemistry CBSE [vedantu.com]

- 10. quora.com [quora.com]

- 11. quora.com [quora.com]

- 12. homework.study.com [homework.study.com]

- 13. nbinno.com [nbinno.com]

- 14. This compound [stenutz.eu]

- 15. echemi.com [echemi.com]

- 16. Solved 2. The dipole moment of 1,2 -dibromobenzene | Chegg.com [chegg.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. pubs.aip.org [pubs.aip.org]

- 19. researchgate.net [researchgate.net]

Spectroscopic Data for 1,2-Dibromobenzene: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1,2-Dibromobenzene, tailored for researchers, scientists, and professionals in drug development. It includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits a complex multiplet in the aromatic region due to the coupling of the four adjacent protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| ~7.60 | Multiplet | - | H-3, H-6 |

| ~7.16 | Multiplet | - | H-4, H-5 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency. One dataset acquired at 300 MHz in CCl₄ provides the following parameters: δA = 7.544 ppm, δB = 7.079 ppm, J(A,A') = 0.30 Hz, J(A,B) = 7.97 Hz, J(A,B') = 1.50 Hz, J(A',B) = 1.50 Hz, J(A',B') = 7.97 Hz, J(B,B') = 7.46 Hz.[1]

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum of this compound shows three distinct signals corresponding to the three unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~133.8 | C-3, C-6 |

| ~131.6 | C-4, C-5 |

| ~128.9 | C-1, C-2 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to aromatic C-H and C-C bonds, as well as the C-Br bond.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3060 | Aromatic C-H stretch |

| ~1570, 1450, 1420 | Aromatic C=C ring stretch |

| ~1020 | In-plane C-H bend |

| ~750 | Out-of-plane C-H bend (ortho-disubstitution) |

| Below 700 | C-Br stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and a distinctive isotopic pattern due to the presence of two bromine atoms.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 234 | 50 | [C₆H₄⁷⁹Br₂]⁺ |

| 236 | 100 | [C₆H₄⁷⁹Br⁸¹Br]⁺ |

| 238 | 50 | [C₆H₄⁸¹Br₂]⁺ |

| 155/157 | High | [C₆H₄Br]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Note: The isotopic abundance of ⁷⁹Br and ⁸¹Br is approximately 1:1, leading to the characteristic 1:2:1 ratio for species containing two bromine atoms.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for this compound are provided below.

NMR Spectroscopy

Sample Preparation:

-

For ¹H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of deuterated solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2]

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Acquisition:

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp, well-resolved peaks.

-

Acquire the spectrum using a standard single-pulse experiment. A 90° pulse angle is typically used.

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

The number of scans can be minimal (e.g., 8-16) for a concentrated sample.

-

Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

-

Follow the same sample insertion, locking, and shimming procedures as for ¹H NMR.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set a wider spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the FID similarly to the ¹H NMR data.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.

FT-IR Acquisition:

-

Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Place the sample holder with the prepared salt plates into the spectrometer.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Introduction (Direct Infusion or GC-MS):

-

For direct infusion, dissolve a small amount of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) and introduce it into the ion source via a syringe pump.

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dilute the sample in a suitable solvent and inject it into the GC, where it will be vaporized and separated before entering the mass spectrometer.

Electron Ionization (EI) Mass Spectrum Acquisition:

-

The sample is introduced into the high-vacuum region of the mass spectrometer.

-

In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[3]

-

This causes ionization and fragmentation of the this compound molecules.

-

The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 1,2-Dibromobenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,2-dibromobenzene (B107964), a key intermediate in organic synthesis. The document details the compound's solubility profile in a range of common organic solvents and water, presenting available quantitative data in a structured format. Furthermore, it outlines a standardized experimental protocol for determining the solubility of liquid compounds like this compound, ensuring reproducibility and accuracy in research and development settings.

Introduction

This compound (o-dibromobenzene) is an aromatic compound with the chemical formula C₆H₄Br₂.[1][2] It serves as a versatile precursor in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[3] Understanding its solubility in different solvents is critical for its application in chemical reactions, purification processes, and formulation development. This guide aims to provide a detailed reference on the solubility characteristics of this compound.

Physicochemical Properties of this compound

A brief summary of the key physicochemical properties of this compound is provided below:

| Property | Value |

| Molecular Formula | C₆H₄Br₂ |

| Molecular Weight | 235.90 g/mol [1] |

| Appearance | Colorless to light yellow liquid[4][5] |

| Density | 1.956 g/mL at 25 °C[3] |

| Melting Point | 4-6 °C[3][6] |

| Boiling Point | 224 °C[6] |

| Water Solubility | 0.075 g/L[6] |

Solubility Data

The solubility of this compound is largely dictated by its non-polar aromatic structure.[7] Following the principle of "like dissolves like," it exhibits high solubility in non-polar organic solvents and is poorly soluble in polar solvents like water.[7]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in common organic solvents and water. The term "miscible" indicates that the two substances are soluble in each other in all proportions.

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Ethanol (B145695) | C₂H₅OH | Miscible[8] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Miscible[8] | Not Specified |

| Acetone | (CH₃)₂CO | Miscible[8] | Not Specified |

| Chloroform | CHCl₃ | Miscible[8] | Not Specified |

| Carbon Tetrachloride | CCl₄ | Miscible[8] | Not Specified |

| Benzene | C₆H₆ | Miscible[8] | Not Specified |

| Water | H₂O | 0.075 g/L[6] | Not Specified |

One source also describes the solubility in ethanol as "Soluble in 70 parts ethanol", which provides a less precise but still useful qualitative measure.[9]

Experimental Protocol for Solubility Determination

The following is a generalized methodology for determining the solubility of a liquid organic compound such as this compound in a given solvent. This protocol is a synthesis of standard laboratory practices.

Materials

-

This compound (solute)

-

Selected organic solvent

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Syringe filters (if necessary)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved this compound confirms saturation.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any undissolved solute, a syringe filter may be used.

-

Accurately weigh the collected sample.

-

Dilute the sample with a known volume of a suitable solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

-

Analysis:

-

Analyze the diluted sample using a calibrated analytical method, such as gas chromatography, to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound demonstrates high solubility in common non-polar organic solvents, with many sources indicating miscibility. Its solubility in water is very low, consistent with its chemical structure. The provided experimental protocol offers a standardized approach for researchers to quantitatively determine the solubility of this and similar compounds, facilitating its effective use in various scientific and industrial applications.

References

- 1. This compound | C6H4Br2 | CID 11414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound, CAS No. 583-53-9 - iChemical [ichemical.com]

- 6. This compound CAS#: 583-53-9 [m.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Dibromobenzene - Wikipedia [en.wikipedia.org]

Thermodynamic Properties of 1,2-Dibromobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 1,2-Dibromobenzene (B107964) (o-dibromobenzene). The information is presented in a structured format to facilitate its use in research, drug development, and scientific applications. All quantitative data are summarized in clear, comparative tables, and detailed experimental protocols for key measurements are provided.

Core Thermodynamic and Physical Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₄Br₂.[1] Its thermodynamic and physical properties are crucial for understanding its behavior in various chemical and physical processes. A summary of these key properties is presented in the tables below.

Table 1: Physical and Molar Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄Br₂ | [1] |

| Molecular Weight | 235.904 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.956 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.611 | [2] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Units | Conditions | Reference |

| Melting Point | 4-6 | °C | [2] | |

| Boiling Point | 224 | °C | [2] | |

| Vapor Pressure | 0.13 | mmHg | ||

| Enthalpy of Vaporization (ΔvapH) | 50.1 | kJ/mol | 403 K | [1] |

| Enthalpy of Fusion (ΔfusH) | 13.587 | kJ/mol | 274.95 K | [1] |

| Liquid Phase Heat Capacity (Cp,liquid) | 196.8 | J/(mol·K) | 298.15 K | [3][4] |

| Standard Enthalpy of Formation (liquid) | Not Experimentally Determined | kJ/mol | 298.15 K |

Note on Standard Enthalpy of Formation: An experimental value for the standard enthalpy of formation of this compound could not be definitively located in the reviewed literature. For many organic compounds, this value is determined experimentally via combustion calorimetry. In the absence of a direct experimental value, computational methods or estimation techniques based on group additivity can be employed. For reference, the standard enthalpy of formation for liquid bromobenzene (B47551) is available.[5]

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on a variety of precise experimental techniques. The following sections detail the methodologies for measuring key parameters.

Determination of Vapor Pressure

The vapor pressure of a liquid is a fundamental property reflecting its volatility. Several methods are employed for its measurement, including ebulliometry, the Knudsen effusion method, and the transpiration method.

Ebulliometry: This dynamic method involves measuring the boiling point of the liquid at various controlled pressures. An ebulliometer is used to create a state of equilibrium between the liquid and vapor phases. By precisely measuring the temperature at which the liquid boils for a range of applied pressures, the vapor pressure curve can be constructed.

Knudsen Effusion Method: This technique is suitable for substances with low vapor pressures. A sample of this compound is placed in a thermostatted cell with a small orifice. The cell is evacuated, and the rate of mass loss of the sample due to effusion of the vapor through the orifice is measured. The vapor pressure can then be calculated using the Hertz-Knudsen equation, which relates the rate of effusion to the vapor pressure, temperature, and molar mass of the substance.

Transpiration Method: In this method, a stream of an inert carrier gas is passed over or through a sample of liquid this compound at a constant temperature and flow rate. The carrier gas becomes saturated with the vapor of the substance. The amount of vapor transported by the gas is determined, typically by trapping and weighing the condensed vapor or by analyzing the gas stream. The vapor pressure is then calculated from the amount of vapor transported and the volume of the carrier gas.

Determination of Enthalpy of Vaporization (ΔvapH)

The enthalpy of vaporization, the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure, can be determined from the vapor pressure data using the Clausius-Clapeyron equation. By plotting the natural logarithm of the vapor pressure against the inverse of the temperature, the enthalpy of vaporization can be calculated from the slope of the resulting line.

Determination of Enthalpy of Fusion (ΔfusH) and Melting Point

Differential Scanning Calorimetry (DSC): This is the most common technique for measuring the enthalpy of fusion and the melting point. A small, precisely weighed sample of this compound is placed in a sealed pan, and an empty reference pan is also prepared. Both pans are heated at a constant rate in the DSC instrument. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The temperature at the onset of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Determination of Heat Capacity (Cp)

Differential Scanning Calorimetry (DSC): DSC can also be used to determine the heat capacity of liquid this compound. The measurement involves three steps:

-

A baseline is recorded with empty sample and reference pans.

-

A run is performed with a standard material of known heat capacity, such as sapphire.

-

A run is performed with the this compound sample.

By comparing the heat flow signals from these three runs, the heat capacity of the sample as a function of temperature can be calculated.

Determination of Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of an organic compound is typically determined indirectly through combustion calorimetry.

Bomb Calorimetry: A precisely weighed sample of this compound would be placed in a crucible inside a high-pressure vessel (the "bomb"), which is then filled with pure oxygen under high pressure. The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited, and the complete combustion reaction occurs. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature increase. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated. The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law, taking into account the standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr). For halogen-containing compounds, special considerations are necessary to ensure complete combustion and to account for the formation of acidic products.

Interrelation of Thermodynamic Properties and Experimental Methods

The following diagram illustrates the relationships between the key thermodynamic properties of this compound and the experimental techniques used for their determination.

References

An In-Depth Technical Guide to the Health and Safety of 1,2-Dibromobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 1,2-Dibromobenzene, tailored for a scientific audience. It includes detailed toxicological data, experimental protocols, and an exploration of the mechanisms of toxicity.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1][2] It is an important building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1][3] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Br₂ | [3][4] |

| Molecular Weight | 235.90 g/mol | [2][4][5] |

| CAS Number | 583-53-9 | [6][7] |

| Appearance | Colorless to light yellow liquid | [1][2][7] |

| Odor | Strong, aromatic | [1][7] |

| Melting Point | 4 - 7.1 °C | [3][4][5][7] |

| Boiling Point | 222 - 226 °C | [3][5][7] |

| Flash Point | 91 - 92 °C | [5][7] |

| Density | 1.956 g/mL at 25 °C | [3][5][8] |

| Vapor Density | 8.2 (vs air) | [4][5] |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethers, alcohols, and aromatic hydrocarbons. | [1][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][7][9] It is also considered toxic to aquatic life with long-lasting effects.[8][9]

GHS Hazard Statements:

Toxicological Information

The primary toxicological concern with this compound is its hepatotoxicity (liver damage). Accidental ingestion may be harmful, with animal studies indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[8]

Acute Toxicity Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 2250 mg/kg | [8] |

| LD50 | Mouse | Intraperitoneal | 900 mg/kg | [8] |

Mechanism of Toxicity

The hepatotoxicity of this compound is primarily due to its metabolic activation in the liver.

The formation of a reactive epoxide intermediate by cytochrome P450 enzymes is a critical step. This electrophilic metabolite can be detoxified by conjugation with glutathione (GSH). However, high doses of this compound can deplete hepatic GSH stores. This allows the reactive metabolite to covalently bind to cellular macromolecules, leading to oxidative stress, cellular damage, and ultimately centrilobular necrosis.

Signaling Pathways in this compound-Induced Hepatotoxicity

The cellular damage initiated by the reactive metabolites of this compound triggers complex signaling cascades within the hepatocyte, primarily involving stress-activated protein kinases and antioxidant response pathways.

Experimental Protocols

The following are representative protocols for key experiments used to assess the toxicity of this compound.

In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 420)

Objective: To determine the acute oral toxicity of this compound in rodents.

Methodology:

-

Animal Model: Healthy, young adult nulliparous and non-pregnant female rats are used.

-

Housing and Acclimation: Animals are housed in standard conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) and acclimated for at least 5 days.

-

Dose Preparation: this compound is typically dissolved in a suitable vehicle like corn oil.

-

Dosing: A single dose is administered by oral gavage. The volume should not exceed 1 mL/100g body weight. Animals are fasted overnight before dosing.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: All animals (including those that die during the study) undergo a gross necropsy at the end of the observation period.

Serum Alanine Aminotransferase (ALT) Activity Assay

Objective: To quantify liver damage by measuring the activity of ALT released into the bloodstream.

Methodology:

-

Sample Collection: Blood is collected from animals at specified time points after exposure to this compound. Serum is separated by centrifugation.

-

Assay Principle: The assay measures the conversion of L-alanine and α-ketoglutarate to L-glutamate and pyruvate (B1213749) by ALT. The pyruvate produced is then used in a coupled reaction to generate a detectable signal (e.g., colorimetric or fluorometric).

-

Procedure (Example using a colorimetric kit):

-

Add 10 µL of serum sample or standard to a microplate well.

-

Add 50 µL of ALT reagent solution and incubate at 37°C for 30 minutes.

-

Add 50 µL of a color reagent (e.g., DNPH) and incubate for 10 minutes at 37°C.

-

Add 200 µL of 0.5 M NaOH to stop the reaction and develop the color.

-

Read the absorbance at the appropriate wavelength (e.g., 510 nm).

-

Calculate ALT activity based on a standard curve.[10]

-

Hepatic Glutathione (GSH) Assay

Objective: To measure the levels of reduced glutathione in liver tissue as an indicator of oxidative stress.

Methodology:

-

Sample Preparation: Liver tissue is homogenized in a cold buffer and deproteinized, often with an acid like metaphosphoric acid.

-

Assay Principle: The most common method is the enzymatic recycling assay using glutathione reductase. GSH reacts with DTNB (Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically.

-

Procedure:

-

Add the deproteinized liver supernatant to a microplate well.

-

Add a reaction mixture containing DTNB and glutathione reductase.

-

Initiate the reaction by adding NADPH.

-

Monitor the increase in absorbance at 405-412 nm over time.

-

The rate of TNB formation is proportional to the GSH concentration.

-

Quantify GSH levels using a standard curve.

-

Liver Histopathology

Objective: To visually assess the extent and nature of liver damage at the cellular level.

Methodology:

-

Tissue Collection and Fixation: Liver tissue is collected during necropsy and immediately fixed in 10% neutral buffered formalin to prevent autolysis.

-

Processing and Embedding: The fixed tissue is dehydrated through a series of alcohol concentrations, cleared, and embedded in paraffin (B1166041) wax.

-

Sectioning and Staining: Thin sections (e.g., 5 µm) are cut using a microtome and mounted on glass slides. The sections are then stained, most commonly with Hematoxylin and Eosin (H&E), which stains cell nuclei blue and cytoplasm pink.

-

Microscopic Examination: A pathologist examines the stained sections under a microscope to evaluate for signs of hepatocellular necrosis (cell death), inflammation, and other pathological changes.[11] For this compound, the examination would focus on the centrilobular region of the liver lobules.

Safe Handling and Exposure Control

Engineering Controls:

-

Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[6][7]

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6][8]

-

Skin Protection: Wear chemical-resistant gloves (e.g., PVC or neoprene), a lab coat, and other protective clothing to prevent skin contact.[6][8]

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[8]

Handling and Storage:

-

Keep away from heat, sparks, and open flames.[7]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7]

First Aid and Emergency Procedures

Inhalation:

-

Move the person to fresh air.

-

If breathing is difficult, give oxygen.

-

If not breathing, give artificial respiration.

Skin Contact:

-

Immediately remove all contaminated clothing.

-

Wash the affected area with plenty of soap and water for at least 15 minutes.

-

Seek medical attention if skin irritation persists.[6][7][8]

Eye Contact:

-

Rinse cautiously with water for at least 15 minutes, holding the eyelids open.

-

Remove contact lenses, if present and easy to do.

Ingestion:

-

Rinse mouth with water.

-

Do NOT induce vomiting.

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.[6]

Fire-Fighting Measures:

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[7][8]

-

Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

-

Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and hydrogen bromide.[7]

Accidental Release Measures:

-

Evacuate personnel from the area.

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., sand, earth, vermiculite) and collect it into a suitable container for disposal.[7]

-

Do not allow the material to enter drains or waterways.[7][8]

Disposal Considerations

Dispose of this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6][7][8] This may involve incineration in a licensed chemical destruction plant.[6]

This guide is intended to provide detailed health and safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) for the product you are using and follow all institutional safety protocols.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Liver Full of JNK: Signaling in Regulation of Cell Function and Disease Pathogenesis, and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling Actions of Electrophiles: Anti-inflammatory Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redox Signaling by Reactive Electrophiles and Oxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined activities of JNK1 and JNK2 in hepatocytes protect against toxic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mmpc.org [mmpc.org]

- 11. Hepatic Pathology [webpath.med.utah.edu]

IUPAC Nomenclature and Isomer Structure

An In-depth Technical Guide on the IUPAC Nomenclature and Properties of C₆H₄Br₂ Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of dibromobenzene (C₆H₄Br₂), focusing on their IUPAC nomenclature, physical properties, and synthetic protocols. The structural variations among these isomers lead to distinct chemical and physical characteristics, making their accurate identification crucial in chemical synthesis and drug development.

The molecular formula C₆H₄Br₂ represents three structural isomers, which differ in the substitution pattern of the two bromine atoms on the benzene (B151609) ring. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming these compounds based on the positions of the substituents. These are also commonly referred to using the prefixes ortho-, meta-, and para-.

-

1,2-Dibromobenzene (ortho-dibromobenzene): The bromine atoms are on adjacent carbon atoms of the benzene ring.[1]

-

1,3-Dibromobenzene (meta-dibromobenzene): The bromine atoms are separated by one carbon atom on the benzene ring.[2][3]

-

1,4-Dibromobenzene (para-dibromobenzene): The bromine atoms are on opposite carbon atoms of the benzene ring.[4][5]

Comparative Physical Properties

The positional differences of the bromine atoms significantly influence the physical properties of the isomers, such as melting point, boiling point, and density. The symmetry of the para-isomer, 1,4-dibromobenzene, allows for more efficient crystal packing, resulting in a substantially higher melting point compared to the other two isomers.[6] The quantitative data for these properties are summarized below.

| Property | This compound | 1,3-Dibromobenzene | 1,4-Dibromobenzene |

| IUPAC Name | This compound[7] | 1,3-Dibromobenzene[2] | 1,4-Dibromobenzene[5] |

| Common Name | o-Dibromobenzene[1] | m-Dibromobenzene[2] | p-Dibromobenzene[4] |

| CAS Number | 583-53-9[1] | 108-36-1[2] | 106-37-6[4] |

| Molar Mass | 235.906 g·mol⁻¹[1] | 235.906 g·mol⁻¹[2] | 235.906 g·mol⁻¹[4] |

| Appearance | Colorless liquid[1] | Colorless liquid[2] | White solid[4][8] |

| Melting Point | 7.1 °C[1][9] | -7.0 °C[2][9] | 87 °C[4][9] |

| Boiling Point | 225 °C[1][9] | 218–220 °C[2][9] | 220.4 °C[4][9] |

| Density | 1.994 g/cm³[1] | 1.9523 g/cm³ at 20.4 °C[2] | 1.84 g/cm³[4][9] |

| Solubility | Soluble in organic solvents, poorly soluble in water.[10] | Soluble in organic solvents. | Soluble in ethanol, benzene, chloroform; insoluble in water.[4][8] |

Isomer Relationship Visualization

The logical relationship between the parent molecular formula and the three resulting structural isomers is illustrated in the diagram below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 1,3-Dibromobenzene - Wikipedia [en.wikipedia.org]

- 3. Benzene, 1,3-dibromo- [webbook.nist.gov]

- 4. 1,4-Dibromobenzene - Wikipedia [en.wikipedia.org]

- 5. 1,4-Dibromobenzene | C6H4Br2 | CID 7804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C6H4Br2 | CID 11414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,4-Dibromobenzene | 106-37-6 [chemicalbook.com]

- 9. Dibromobenzene - Wikipedia [en.wikipedia.org]

- 10. solubilityofthings.com [solubilityofthings.com]

Commercial availability and purity of 1,2-Dibromobenzene

An In-Depth Technical Guide to the Commercial Availability and Purity of 1,2-Dibromobenzene

Introduction

This compound (ortho-dibromobenzene) is a versatile halogenated aromatic compound with the molecular formula C₆H₄Br₂.[1][2] It serves as a crucial intermediate and precursor in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, dyes, and flame retardants.[1][3] Its utility in cross-coupling reactions makes it an essential building block for constructing complex molecular architectures in medicinal chemistry and materials science.[1] Given its widespread application, a thorough understanding of its commercial availability, purity grades, and the analytical methods used for its characterization is paramount for researchers and professionals in drug development. This guide provides a comprehensive overview of these technical aspects.

Commercial Availability and Specifications

This compound is readily available from numerous chemical suppliers. It is typically sold as a clear, colorless to pale yellow or brown liquid.[1][2][4] The purity levels offered by major suppliers generally range from 97% to over 99%, with the most common grade being 98%. The method of purity analysis, most frequently Gas Chromatography (GC), is often specified by the supplier.[1]

Below is a summary of typical commercial offerings for this compound.

| Supplier Example | CAS Number | Molecular Weight | Purity (Assay) | Appearance | Common Quantities |

| Sigma-Aldrich | 583-53-9 | 235.90 g/mol | 98% | Liquid | 5g, 50g, 250g |

| Thermo Scientific™ | 583-53-9 | 235.90 g/mol | ≥97.5% (GC) | Clear colorless to yellow to pale brown liquid | 50g, 250g |

| Chem-Impex | 583-53-9 | 235.91 g/mol | ≥99% (GC) | Clear colorless liquid | Inquire |

| TCI America | 583-53-9 | 235.90 g/mol | >98.0% (GC) | Colorless to pale yellow clear liquid | 25mL, 100mL, 500mL |

Potential Impurities

The primary impurities in commercial this compound often stem from its synthesis process. Traditional methods involve the diazotization of o-bromoaniline, which can lead to residual starting materials or byproducts if the reaction and purification are incomplete.[5][6] The most common impurities are its positional isomers: 1,3-dibromobenzene (B47543) and 1,4-dibromobenzene. Depending on the synthetic route, trace amounts of bromobenzene (B47551) or tribromobenzenes may also be present. For high-purity applications, such as in pharmaceutical synthesis, the presence of these isomers can significantly affect reaction yields and the purity of the final product.

Analytical Methods and Experimental Protocols

Ensuring the purity of this compound is critical for its application in sensitive research and development environments. Several analytical techniques can be employed for its characterization.

Gas Chromatography (GC)

Gas chromatography is the most common and effective method for assessing the purity of volatile compounds like this compound and quantifying isomeric impurities.[7]

Experimental Protocol:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is suitable, such as a DB-5ms or HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 200 °C.

-

Hold: Maintain at 200 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Injection Volume: 1 µL (with a split ratio, e.g., 50:1).

-

Sample Preparation: Dilute the this compound sample in a suitable volatile solvent like dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 1 mg/mL.

-

Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Isomeric impurities will present as distinct peaks with slightly different retention times.

High-Performance Liquid Chromatography (HPLC)

While GC is preferred for volatile compounds, HPLC can also be used, particularly for non-volatile impurities or as an alternative method.

Experimental Protocol:

-

Instrument: HPLC system with a UV detector (detection wavelength set to ~254 nm).

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is 70:30 (Acetonitrile:Water).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase or acetonitrile to a concentration of about 0.5 mg/mL.

-

Data Analysis: Purity is calculated based on the relative peak areas, similar to GC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified internal standard.

Experimental Protocol:

-

Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR: The proton spectrum of this compound will show a complex multiplet pattern in the aromatic region (approx. 7.0-7.6 ppm). The integration of these signals should correspond to 4 protons. Impurities, such as isomers, will exhibit different splitting patterns and chemical shifts.

-

¹³C NMR: The carbon spectrum will provide information on the number of unique carbon environments, helping to confirm the 1,2-substitution pattern and identify isomeric impurities.

-

Quantitative NMR (qNMR): For absolute purity determination, a known mass of the this compound sample is mixed with a known mass of a high-purity, stable internal standard (e.g., maleic anhydride). The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

Applications in Research and Drug Development

This compound is a key starting material in organic synthesis.[3] In drug development, it is frequently used in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, to form carbon-carbon and carbon-nitrogen bonds.[1] These reactions are fundamental to building the core structures of many pharmaceutical agents. It also serves as a precursor for the synthesis of heterocyclic compounds like carbazoles and phenothiazines, which are scaffolds present in various bioactive molecules.[5]

Workflow and Logic Diagrams

The selection of an appropriate grade of this compound and the subsequent purity verification are critical steps in a research workflow. The following diagram illustrates a logical process for a researcher.

Caption: Workflow for selecting and verifying this compound purity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. This compound, 98% 50 g | Request for Quote | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 5. Page loading... [guidechem.com]

- 6. CN106905105A - A kind of preparation method of o-dibromobenzene - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Historical Synthesis of 1,2-Dibromobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational historical methods for the synthesis of 1,2-dibromobenzene (B107964), a key intermediate in organic synthesis. The document provides a comparative analysis of the primary synthetic routes, detailed experimental protocols for key reactions, and a visual representation of the chemical transformations involved.

Introduction

This compound, also known as o-dibromobenzene, is a significant precursor in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials. Its utility often stems from the differential reactivity of its two bromine atoms, allowing for sequential and selective functionalization. Historically, two principal methods have been established for its synthesis: the direct electrophilic bromination of benzene (B151609) and the Sandmeyer reaction starting from an aromatic amine. This guide delves into the core principles and practical execution of these classical synthetic strategies.

Core Synthesis Methodologies

The historical synthesis of this compound has been dominated by two distinct approaches, each with its own set of advantages and challenges regarding product selectivity and purity.

Direct Bromination of Benzene

The direct bromination of benzene is a classic example of an electrophilic aromatic substitution reaction. In this method, benzene is treated with bromine in the presence of a Lewis acid catalyst, typically iron(III) bromide (FeBr₃), which is often generated in situ from iron filings and bromine.

The primary challenge of this method is the control of regioselectivity. The initial bromination of benzene is an activating step, making the resulting bromobenzene (B47551) more reactive towards further substitution than benzene itself. The bromine substituent is an ortho-, para- director, leading to a mixture of dibromobenzene isomers: 1,2- (ortho), 1,3- (meta), and 1,4- (para).

Quantitative Data on Isomer Distribution

The distribution of isomers in the direct bromination of benzene is highly dependent on the reaction conditions, including temperature and catalyst. Historically, achieving a high yield of the ortho isomer has been a significant challenge, with the para isomer typically being the major product due to steric hindrance at the ortho position.

| Reaction Condition | This compound (ortho) Yield | 1,4-Dibromobenzene (para) Yield | 1,3-Dibromobenzene (meta) Yield | Reference |

| Bromination of Benzene with Br₂/FeBr₃ (Typical) | Minor Product | Major Product | Trace | General textbook knowledge |

| Bromination of Toluene (B28343) (for comparison) | 32.9% | 66.8% | 0.3% | [1] |

Note: Specific historical quantitative data for the direct dibromination of benzene is scarce in readily available literature. The data for toluene is provided as an illustrative example of isomer distribution in the bromination of a substituted benzene.

Experimental Protocol: Direct Bromination of Benzene

This protocol is a representative procedure for the direct bromination of benzene, which yields a mixture of dibromobenzene isomers.

Materials:

-

Benzene

-

Bromine

-

Iron filings

-

Dichloromethane (or other suitable solvent)

-

Sodium bisulfite solution (for quenching excess bromine)

-

Sodium hydroxide (B78521) solution (for washing)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place benzene and a catalytic amount of iron filings.

-

From the dropping funnel, add bromine dropwise to the stirred benzene solution at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring the reaction mixture until the evolution of hydrogen bromide gas ceases.

-

Cool the reaction mixture and quench any unreacted bromine by washing with a sodium bisulfite solution.

-

Wash the organic layer with a dilute sodium hydroxide solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

The solvent is removed by distillation.

-

The resulting mixture of dibromobenzene isomers is then separated by fractional distillation or other chromatographic techniques. Due to the close boiling points of the isomers, this separation can be challenging.

Conclusion